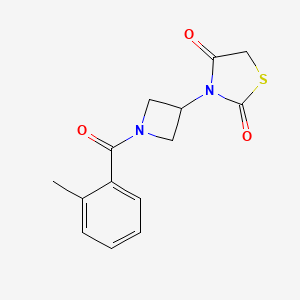
3-(1-(2-Methylbenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidin-2,4-dione (TZD) is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .Molecular Structure Analysis
The molecular structure of similar compounds has been established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives have been studied . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Applications De Recherche Scientifique
Antidiabetic and Antihyperlipidemic Potential
A study on novel thiazolidine-2,4-dione derivatives demonstrated significant anti-hyperglycemic and anti-hyperlipidemic activities, comparable to standard treatments like pioglitazone. These compounds interact with peroxisome proliferator-activated receptor gamma, showcasing their potential in treating diabetes and related lipid disorders (Shrivastava et al., 2016).
Antimicrobial Applications
Several thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal activities. One study synthesized novel derivatives showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their potential as antimicrobial agents (Abd Alhameed et al., 2019). Another research focused on compounds with 5-(aminomethylene)thiazolidine-2,4-dione derivatives, which displayed antibacterial and antifungal properties, particularly against strains with pyridine or piperazine moieties (Mohanty et al., 2015).
Anticancer Research
Compounds incorporating thiazolidine-2,4-dione structures have been evaluated for their anticancer potential. A study on (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds revealed the ability to modulate growth inhibitory activity against various cancer cell lines, suggesting their use as potential anticancer agents (Azizmohammadi et al., 2013).
Synthetic Methodologies
Research has also focused on the development of efficient synthetic methodologies for these compounds. For instance, a practical synthesis of an important intermediate in biotin synthesis from 4-formyl-3-mesyloxyazetidin-2-one showcases the synthetic utility of thiazolidine-2,4-dione derivatives in preparing complex biomolecules (Kale et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2-methylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-4-2-3-5-11(9)13(18)15-6-10(7-15)16-12(17)8-20-14(16)19/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECDQQGAKIVZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Methylbenzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

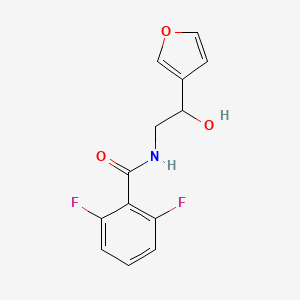
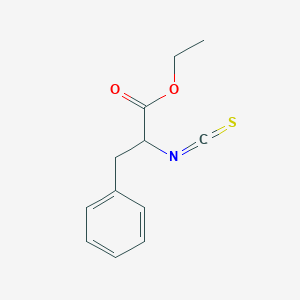
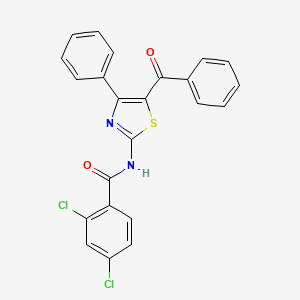
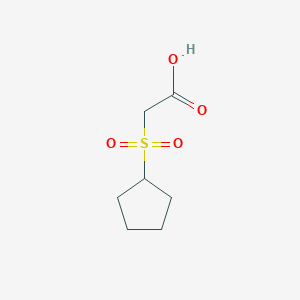
![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)
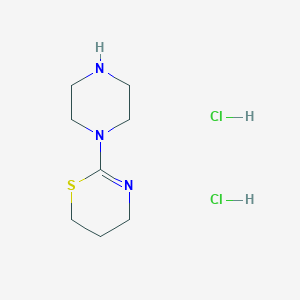
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)
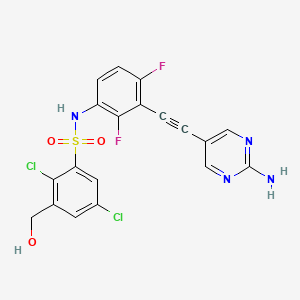
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
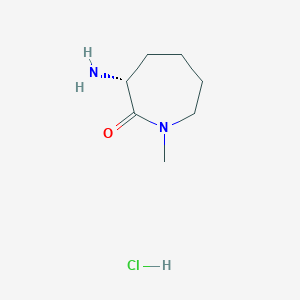
![methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2653061.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)